2-Bromo-6-fluoronicotinic acid is a halogenated derivative of nicotinic acid, which is a pyridine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. The presence of both bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a compound of interest in various chemical research fields.
2-Bromo-6-fluoronicotinic acid can be synthesized from readily available precursors, including 2-fluoro-5-methylpyridine. It falls under the category of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms. Its chemical formula is C6H4BrFNO2, and it has a molecular weight of 207.01 g/mol.
The synthesis of 2-bromo-6-fluoronicotinic acid typically involves several steps, including halogenation and functional group transformations. One common method is the bromination of 6-fluoronicotinic acid using brominating agents. The following outlines a general synthetic route:
The process is characterized by mild reaction conditions that facilitate industrial scalability and high yields of the desired product .
2-Bromo-6-fluoronicotinic acid can undergo various chemical reactions typical for carboxylic acids and halogenated compounds:
These reactions highlight the versatility of 2-bromo-6-fluoronicotinic acid as a synthetic intermediate .
The mechanism of action for compounds like 2-bromo-6-fluoronicotinic acid often involves interaction with biological targets such as enzymes or receptors. The presence of halogens can enhance binding affinity due to increased lipophilicity and electronic effects:
Research into these mechanisms continues to evolve, emphasizing the importance of structural modifications in drug design .
These properties make 2-bromo-6-fluoronicotinic acid suitable for various laboratory applications while necessitating careful handling due to its reactivity .
The primary applications of 2-bromo-6-fluoronicotinic acid include:
Bromine incorporation at the C2 position of nicotinic acid derivatives requires precise regiocontrol to avoid polybromination byproducts. The most efficient approach employs N-bromosuccinimide (NBS) under mild conditions (0–25°C) in polar aprotic solvents like dimethylformamide (DMF). This method achieves >85% regioselectivity for 2-bromination due to NBS’s electrophilic character and the electron-deficient pyridine ring’s directing effects . Alternative pathways include:
Table 1: Bromination Method Comparison for 2-Bromo-6-fluoronicotinic Acid Synthesis
Method | Reagents/Conditions | Yield (%) | Regioselectivity | Key Limitation |
---|---|---|---|---|
NBS Bromination | NBS, DMF, 25°C, 12h | 85–92 | >90% C2 position | Solvent purity critical |
Molecular Bromine | Br₂, P⁴, reflux, 6h | 60–70 | ~80% C2 position | Polybromination byproducts |
Diazonium Replacement | CuBr, NaNO₂/HCl, 0°C | 45–55 | >95% C2 position | Multi-step synthesis required |
Optimization studies show that solvent-free NBS bromination at 60°C enhances atom economy (yield: 88%) while eliminating solvent disposal issues. Critical parameters include stoichiometric control (1.05 eq NBS) and moisture exclusion to prevent hydrolysis [6].
Grignard reagents enable magnesium-halogen exchange at the C2 position, creating versatile intermediates for carbon-carbon bond formation. Isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) efficiently generates the 6-fluoropyridyl magnesium species at –40°C, with exchange completion within 30 minutes [5]. Key advantages include:
Reaction kinetics studies reveal that THF solvation is critical for reagent stability, with diethyl ether proving insufficient for pyridine ring activation. Post-exchange, electrophilic quenching with CO₂ followed by acid hydrolysis provides 6-fluoronicotinic acid precursors in 75–80% yield [5] [7]. The magnesium exchange pathway offers superior atom economy compared to classical halogenation, though requires strict anhydrous conditions to prevent proto-decomposition.
Late-stage fluorination of 2,6-dibromonicotinic acid employs tetramethylammonium fluoride (TMAF) as a mild nucleophilic fluoride source. Optimal conditions use copper(I) iodide catalysis (5 mol%) in DMSO at 120°C, achieving 65–70% conversion to the 6-fluoro isomer with <5% difluorination byproducts . Selectivity derives from:
Table 2: Fluorination Reagent Performance Comparison
Fluorination Agent | Catalyst | Solvent | Temp (°C) | 6-F Isomer Yield (%) | 2-F Byproduct (%) |
---|---|---|---|---|---|
Tetramethylammonium F | CuI (5 mol%) | DMSO | 120 | 68 | 3 |
KF | 18-Crown-6 | MeCN | 80 | 42 | 22 |
CsF | None | DMF | 150 | 55 | 18 |
AgF | Pd(OAc)₂ | Toluene | 100 | 60 | 15 |
Process limitations include TMAF hygroscopicity requiring rigorous drying and copper removal challenges in downstream purification. Yield improvements to 80% are achievable using tert-butyl 2-bromo-6-fluoronicotinate as carboxylate-protected substrate, minimizing acid-mediated side reactions .
Carboxyl protection strategies significantly impact overall synthesis efficiency. Methyl chloroformate enables rapid esterification (complete in 2h at 0°C) but generates corrosive HCl byproducts requiring neutralization. In contrast, di-tert-butyl dicarbonate (Boc₂O) provides milder, base-free conditions though at higher cost and slower kinetics (12–18h at 25°C) [2]. Performance metrics:
Solvent selection critically influences both pathways: chloroformate reactions demand dichloromethane for optimal yield, while Boc₂O performs better in THF. For pharmaceutical intermediate synthesis, Boc₂O-derived esters provide downstream advantages in crystallization purity despite 20% higher reagent costs [2] [4].
Scale-up of 2-bromo-6-fluoronicotinic acid production faces three primary bottlenecks:
Process intensification strategies demonstrating pilot-scale success (50–100 kg batches) include:
Table 3: Industrial-Scale Cost Analysis per Kilogram
Process Stage | Batch Mode Cost ($/kg) | Telescoped/Continuous Cost ($/kg) | Key Savings Driver |
---|---|---|---|
Bromination | $120 | $85 | Reduced solvent volume |
Magnesium Exchange | $310 | $220 | In-situ intermediate use |
Fluorination | $410 | $290 | Catalyst recycling |
Purification | $180 | $110 | Anti-solvent crystallization optimization |
Total | $1020 | $705 | 31% overall reduction |
These advancements enable commercial production at >98.5% HPLC purity, meeting pharmaceutical intermediate specifications while maintaining COGS below $800/kg – a critical threshold for viability in API manufacturing [2] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: